
(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
Vue d'ensemble
Description
(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid (HPPA) is a synthetic compound used in scientific research. It is a member of the pyrazole family and is found in various forms, including its free acid and a number of salts. HPPA is a versatile compound with a variety of applications in scientific research, including its use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial Activity
Pyrazoline derivatives, including our compound of interest, have been reported to exhibit significant antimicrobial activity . This includes both antibacterial and antifungal properties, making them valuable in the development of new antimicrobial agents .
Anticancer Activity
These compounds have also shown promise in anticancer research. Their ability to inhibit the growth of cancer cells can be leveraged in designing novel anticancer therapies .
Antimalarial and Antileishmanial Activity
The antimalarial and antileishmanial activities of pyrazoline derivatives make them potential candidates for treating these parasitic diseases. Molecular simulation studies have supported their effectiveness by demonstrating desirable binding patterns in target sites .
Antidepressant and Anticonvulsant Effects
In the field of neuroscience, these compounds are explored for their antidepressant and anticonvulsant effects, which could lead to new treatments for neurological disorders .
Anti-inflammatory and Anti-hypertensive Effects
The anti-inflammatory properties of pyrazoline derivatives can be applied in treating various inflammatory conditions. Additionally, their anti-hypertensive effects suggest a role in managing blood pressure .
MAO Inhibitors
As MAO inhibitors, these compounds have potential applications in treating certain psychiatric and neurological disorders, including depression and Parkinson’s disease .
Antioxidant Properties
The antioxidant properties of these compounds are beneficial in combating oxidative stress, which is implicated in numerous diseases including aging and neurodegenerative disorders .
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could lead to a variety of biochemical changes within the cell.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s potential as a pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents has been suggested , indicating that it may have favorable pharmacokinetic properties.
Result of Action
The compound’s potential antileishmanial and antimalarial activities suggest that it may have significant effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-6,12H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVJIEWMMLZJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407035 | |
| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37959-11-8 | |
| Record name | (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1351920.png)
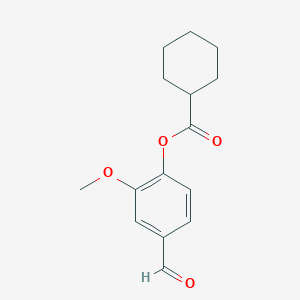
![3-acetyl-2-[(E)-(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B1351926.png)
![2-[(E)-(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1351933.png)
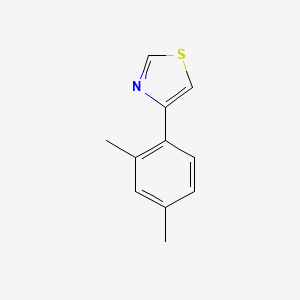


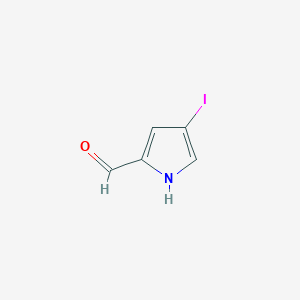
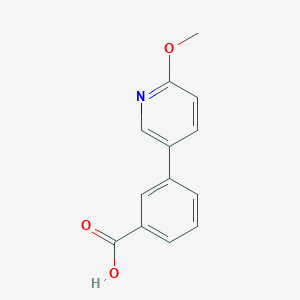
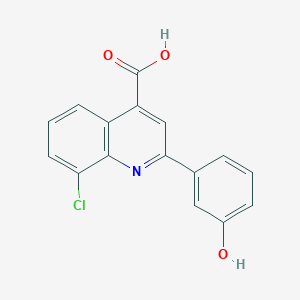

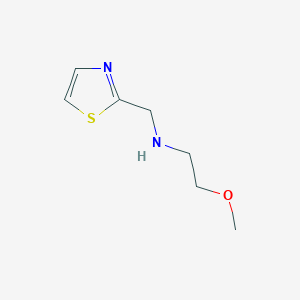
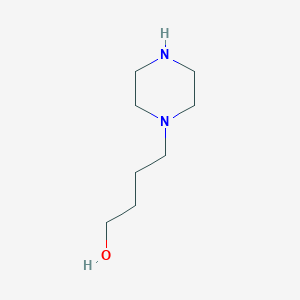
![1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1351965.png)